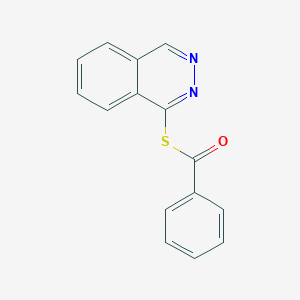
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid, also known as DMXAA, is a small molecule that has been studied for its anti-cancer properties. DMXAA was initially discovered as a potential anti-tumor agent in the early 1990s and has since been the focus of numerous scientific studies.
Aplicaciones Científicas De Investigación
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has been extensively studied for its anti-tumor properties, specifically in the treatment of solid tumors. It has been shown to induce tumor necrosis and inhibit the growth of tumors in animal models. 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has also been studied for its potential use in combination therapy with other anti-cancer agents.
Mecanismo De Acción
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid works by activating the immune system to attack tumor cells. It stimulates the production of cytokines, which are proteins that play a role in the immune response. 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid also inhibits the formation of new blood vessels that supply nutrients to tumors, which can lead to their death.
Biochemical and Physiological Effects:
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has been shown to have a range of biochemical and physiological effects. It has been found to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid also inhibits the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels. Additionally, 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has been shown to increase the permeability of blood vessels in tumors, making them more susceptible to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid in lab experiments is its specificity for tumor cells. It has been shown to have minimal toxicity to normal cells, making it a potentially effective anti-cancer agent. However, 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has some limitations for lab experiments, including its instability in aqueous solutions and its limited solubility in organic solvents.
Direcciones Futuras
There are several future directions for research on 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid. One area of interest is the development of new synthesis methods that can improve the yield and purity of 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid. Additionally, researchers are exploring the use of 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid in combination therapy with other anti-cancer agents to improve its effectiveness. Another area of research is the development of new delivery methods for 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid, such as nanoparticles, to improve its bioavailability and reduce toxicity. Finally, researchers are investigating the potential use of 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid in the treatment of other diseases, such as viral infections and autoimmune disorders.
Métodos De Síntesis
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid can be synthesized using a multi-step process that involves the reaction of 3,3-dimethylpiperidine with ethyl acetoacetate, followed by oxidation with potassium permanganate. This process results in the formation of 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid in high yields.
Propiedades
IUPAC Name |
4-(3,3-dimethylpiperidin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2)6-3-7-12(8-11)9(13)4-5-10(14)15/h3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAJOCILNZNEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7577963.png)
![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)
![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)


![1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B7578036.png)
![4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one](/img/structure/B7578047.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B7578068.png)
![2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578074.png)